molecular formula C20H23ClN2O3 B444903 [4-(3-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE

[4-(3-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE

Cat. No.: B444903
M. Wt: 374.9g/mol
InChI Key: BBWLJRLZVHFTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a 3-chlorobenzyl group and a 3,5-dimethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride, piperazine, and 3,5-dimethoxybenzoyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(3-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its structural features make it a potential candidate for investigating receptor-ligand interactions.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy as a drug candidate for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups.

Mechanism of Action

The mechanism of action of [4-(3-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE stands out due to its unique combination of a piperazine ring with both 3-chlorobenzyl and 3,5-dimethoxyphenyl groups. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9g/mol

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-8-6-22(7-9-23)14-15-4-3-5-17(21)10-15/h3-5,10-13H,6-9,14H2,1-2H3

InChI Key

BBWLJRLZVHFTAD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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